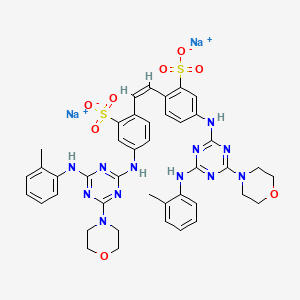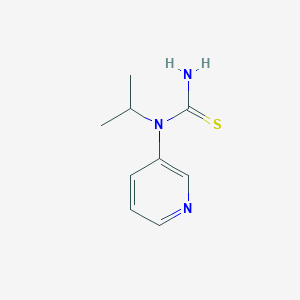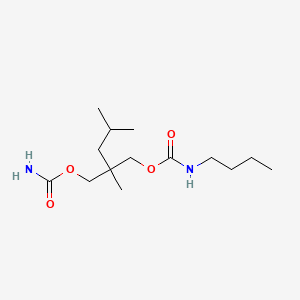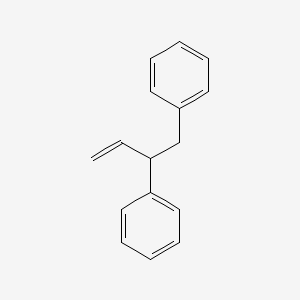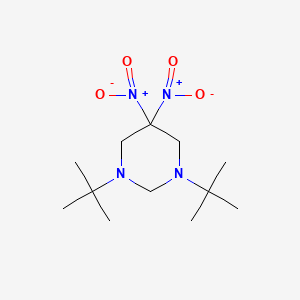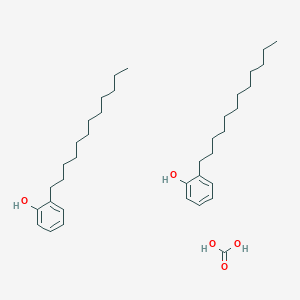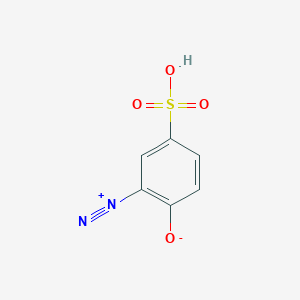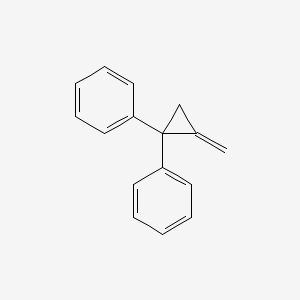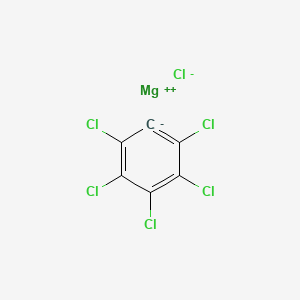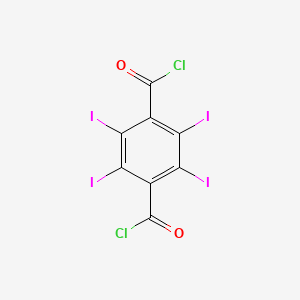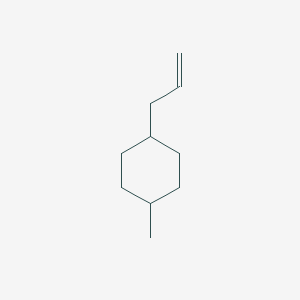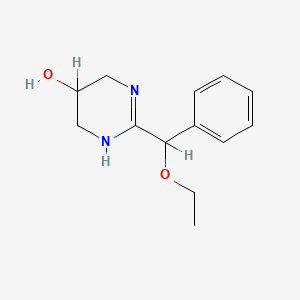![molecular formula C10H10OS B14691434 1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene CAS No. 32547-86-7](/img/structure/B14691434.png)
1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene is an organic compound with a unique structure that combines a benzene ring with a methylsulfanyl group and a prop-2-yn-1-yloxy group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene typically involves the reaction of 4-hydroxythiophenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like acetone or dimethylformamide (DMF) under reflux conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions.
Addition: The alkyne moiety can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed.
Addition: Electrophiles such as bromine or iodine can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Substitution: Azido or thiolated derivatives.
Addition: Dihalogenated products.
Applications De Recherche Scientifique
1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 1-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]benzene depends on the specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The prop-2-yn-1-yloxy group can facilitate interactions with nucleophilic sites, while the methylsulfanyl group can undergo redox reactions, influencing the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenyl propargyl ether: Similar structure but lacks the methylsulfanyl group.
4-(Prop-2-yn-1-yloxy)thiophenol: Similar structure but with a thiophenol group instead of a benzene ring.
Propriétés
Numéro CAS |
32547-86-7 |
|---|---|
Formule moléculaire |
C10H10OS |
Poids moléculaire |
178.25 g/mol |
Nom IUPAC |
1-methylsulfanyl-4-prop-2-ynoxybenzene |
InChI |
InChI=1S/C10H10OS/c1-3-8-11-9-4-6-10(12-2)7-5-9/h1,4-7H,8H2,2H3 |
Clé InChI |
KAISVRPRDFZUKS-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=C(C=C1)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
